N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide
Description
N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide is a synthetic compound featuring a benzodiazolyl-piperidine core linked via a sulfonyl group to a phenyl ring, which is further substituted with a branched 2-propylpentanamide moiety. The compound’s design combines elements of rigidity (piperidine-benzodiazolyl) and flexibility (propylpentanamide), which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-3-7-20(8-4-2)26(31)27-21-11-13-22(14-12-21)34(32,33)30-17-15-19(16-18-30)25-28-23-9-5-6-10-24(23)29-25/h5-6,9-14,19-20H,3-4,7-8,15-18H2,1-2H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRZSDVBQSLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
Observations
- Linker Flexibility : The sulfonyl group in the target compound provides rigidity and polarity, contrasting with the methanesulphonate esters in , which are more hydrolytically labile .
Physicochemical and Pharmacological Implications
Predicted Properties
Research Findings
- : The hydroxyphenyl-benzimidazolone derivative exhibits enhanced solubility but reduced blood-brain barrier penetration compared to the target compound due to its polar substituents .
- : Nitrophenyl derivatives (e.g., 3d) show strong electron-withdrawing effects, which may improve binding to targets like serotonin receptors but compromise bioavailability .
- Target Compound : The sulfonyl group may confer selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), while the 2-propylpentanamide could prolong half-life due to steric hindrance against enzymatic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
